2-(3-Methyl-1,2-thiazol-5-yl)acetic acid
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Overview
Description
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
Isothiazoles, a class of compounds to which 5-isothiazoleacetic acid, 3-methyl- belongs, are known for their wide range of biological activities and can be used as effective new drugs and plant protection chemicals .
Mode of Action
It’s worth noting that isothiazoles have been found to be synergists of bioactive substances, which can enhance the effectiveness of other drugs, especially in cancer chemotherapy .
Result of Action
Isothiazoles have been found to have high biological activity, suggesting that they may have significant effects at the molecular and cellular levels .
Biochemical Analysis
Cellular Effects
Based on the known properties of isothiazoles, it can be hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isothiazoles are known to undergo various chemical reactions, including ring metalation and lateral metalation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Metabolic Pathways
Isothiazoles are known to play a role in glucose and lipid metabolism, influencing short-chain fatty acids . This suggests that 5-Isothiazoleacetic acid, 3-methyl- may interact with certain enzymes or cofactors and affect metabolic flux or metabolite levels.
Subcellular Localization
Understanding the subcellular localization of a compound can provide valuable insights into its activity or function . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,2-thiazol-5-yl)acetic acid typically involves the reaction of 3-methyl-1,2-thiazole with acetic acid derivatives. One common method includes the use of thiourea and ethyl alcohol under heating conditions to form the thiazole ring . Another approach involves the use of metal-free processes under flow conditions, which are atom economical and environmentally benign .
Industrial Production Methods
Industrial production methods for this compound often involve continuous, one-pot synthesis techniques that are highly selective and efficient. These methods are designed to minimize waste and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .
Scientific Research Applications
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has been studied for its potential antimicrobial, antifungal, and antiviral activities.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Comparison with Similar Compounds
Similar Compounds
- 2-Mercapto-4-methyl-5-thiazoleacetic acid
- 4-Methyl-2-thioxo-2,3-dihydro-thiazol-5-yl acetic acid
- 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl acetic acid
Uniqueness
2-(3-Methyl-1,2-thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
2-(3-methyl-1,2-thiazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-4-2-5(10-7-4)3-6(8)9/h2H,3H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYMJKXYQQPVKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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